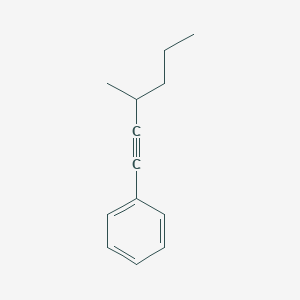

(3-Methylhex-1-yn-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918638-81-0 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-methylhex-1-ynylbenzene |

InChI |

InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |

InChI Key |

XRQHBAWXOBBYHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylhex 1 Yn 1 Yl Benzene and Congeneric Structures

Retrosynthetic Disconnections and Strategic Approaches to the Core Framework

Approaches to the Aryl-Alkynyl Linkage

The most prominent disconnection is at the C(sp)-C(sp2) bond between the phenyl group and the alkyne. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the most direct and widely employed method. This approach involves the coupling of a terminal alkyne with an aryl halide. In this retrosynthetic pathway, the target molecule is disconnected into iodobenzene (B50100) (or another suitable aryl halide) and the chiral terminal alkyne, (S)- or (R)-3-methyl-1-hexyne.

Construction of the Chiral 3-Methylhexyl Moiety

The second critical disconnection is within the 3-methylhexyl group to establish the chiral center at the C3 position. Several asymmetric synthesis strategies can be envisioned for the preparation of the chiral 3-methyl-1-hexyne (B1595816) precursor. One robust approach involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a suitable starting material. For instance, a chiral amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid, which can then be converted to the desired alkyne through a series of standard functional group transformations.

Another powerful strategy is the enantioselective addition of an alkynyl nucleophile to an aldehyde. This method directly installs the chiral propargylic alcohol moiety, which can then be further elaborated to the target 3-methyl-1-hexyne. The choice of chiral ligand is crucial for achieving high enantioselectivity in the initial addition step.

Direct Coupling Reactions for C(sp)-C(sp2) Bond Formation

The formation of the C(sp)-C(sp2) bond is a cornerstone of arylalkyne synthesis. Among the various methods available, palladium-catalyzed cross-coupling reactions are preeminent due to their efficiency, functional group tolerance, and broad applicability.

Palladium-Catalyzed Cross-Coupling Reactions, including Sonogashira-Type Coupling

The Sonogashira reaction is a powerful and versatile method for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The reaction can be carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. wikipedia.org For the synthesis of (3-Methylhex-1-yn-1-yl)benzene, this would involve the reaction of iodobenzene with the pre-synthesized chiral 3-methyl-1-hexyne.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern advancements have led to the development of more active and stable catalytic systems. The properties of the ligands, such as their steric bulk and electronic effects, play a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. du.ac.in

The use of bulky, electron-rich phosphine (B1218219) ligands, for example, has been shown to improve the efficiency of the coupling with less reactive aryl chlorides. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often providing high stability and catalytic activity. The optimization of the catalytic system also involves the choice of the copper co-catalyst, the base, and the solvent. In some cases, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Effect of Ligands on the Sonogashira Coupling of Aryl Halides with Phenylacetylene

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 |

| 2 | PdCl₂(PPh₃)₂ | - | Piperidine | THF | 92 |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 95 |

This table presents representative data compiled from various sources in the chemical literature to illustrate the impact of ligand choice on reaction yield.

The Sonogashira reaction is generally effective with a wide range of substituted halogenated aromatic compounds. The reactivity of the aryl halide follows the order I > Br > Cl, with aryl iodides and bromides being the most common substrates. mdpi.com Electron-withdrawing groups on the aromatic ring tend to increase the rate of the reaction, while electron-donating groups can have the opposite effect.

Steric hindrance in the vicinity of the halogen atom can also impact the efficiency of the coupling. Highly substituted aryl halides may require more forcing reaction conditions or the use of more active catalytic systems. Despite its broad scope, the Sonogashira reaction can be sensitive to certain functional groups, and side reactions such as the homocoupling of the terminal alkyne (Glaser coupling) can sometimes be observed, particularly in the presence of copper catalysts. wikipedia.org

Table 2: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 95 |

| 2 | Bromobenzene | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Toluene | 88 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄/CuI | Piperidine | DMF | 92 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃/SPhos/CuI | Cs₂CO₃ | Dioxane | 85 |

This table provides illustrative examples of Sonogashira coupling reactions with different aryl halides, with data synthesized from typical results found in the organic chemistry literature.

Synthetic Routes via Functional Group Transformations

The synthesis of alkynes, including structurally complex molecules like this compound, often relies on the transformation of other functional groups. These methods provide versatile pathways from readily available starting materials such as dihaloalkanes, alkenes, and carboxylic acid derivatives. The choice of synthetic route depends on factors like the availability of precursors, desired substitution patterns, and the need for stereochemical control. The following sections detail key functional group transformations utilized in the synthesis of phenyl-substituted alkynes and related structures.

Elimination Reactions from Precursors

Elimination reactions are a cornerstone of alkyne synthesis, involving the removal of two adjacent groups from a substrate to form a π-bond. To construct the carbon-carbon triple bond of an alkyne, a twofold elimination is required.

A prevalent method for synthesizing alkynes is the double dehydrohalogenation of vicinal dihalides (compounds with halogens on adjacent carbons). youtube.comjove.com This reaction involves the elimination of two equivalents of a hydrogen halide (HX) using a strong base, proceeding through two successive E2 elimination steps. jove.comchemistrytalk.org

The process begins with the abstraction of a proton by a strong base, leading to the formation of a vinylic halide intermediate. fiveable.me A second equivalent of the base then removes another proton and the remaining halide to form the alkyne triple bond. fiveable.mefiveable.me Due to the stability of the vinylic halide intermediate, harsh reaction conditions are often necessary for the second elimination, requiring very strong bases or high temperatures. chemistrysteps.com Commonly used bases include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (B78521) (KOH), and alkoxides like potassium tert-butoxide. fiveable.mepressbooks.pub

The starting vicinal dihalides are typically prepared by the halogenation of alkenes, making this a two-step sequence to convert an alkene into an alkyne. fiveable.mepressbooks.pub When preparing a terminal alkyne, three equivalents of base are sometimes required, as the acidic terminal alkyne proton will be deprotonated by the strong base, forming an acetylide ion. jove.commasterorganicchemistry.com An aqueous workup is then needed to reprotonate the acetylide and yield the final terminal alkyne. chemistrysteps.com

| Base | Solvent/Conditions | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃), -33°C | Vicinal or Geminal Dihalides | Very strong base; effective for terminal alkyne synthesis as it prevents bond migration. libretexts.org |

| Potassium hydroxide (KOH) | Ethanol, High Temperatures (~200°C) | Vicinal Dihalides | Less potent than NaNH₂; high temperatures can cause rearrangement of the triple bond to an internal position. |

| Potassium tert-butoxide (KOC(CH₃)₃) | Dimethyl sulfoxide (B87167) (DMSO) | Vicinal Dihalides | A strong, sterically hindered base often used in polar aprotic solvents. fiveable.me |

The synthesis of phenyl-substituted alkynes, which are structurally analogous to this compound, can be effectively achieved through the dehydrohalogenation of styrene-derived precursors. Treating a substituted styrene (B11656) with bromine (Br₂) yields the corresponding styrene dibromide, a vicinal dihalide. pressbooks.pub

| Precursor | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Styrene | 1. Br₂ 2. 2 NaNH₂ | Styrene Dibromide | Phenylacetylene |

| Styrene Dibromide | Excess KOH, heat | Bromostyrene | Phenylacetylene |

| β-Bromostyrene | NaNH₂, NH₃ | N/A | Phenylacetylene |

Dehydrogenative Silylation and Oxidative Desilylation from Alkenes

A modern and direct approach for converting terminal alkenes into terminal alkynes is a one-pot process involving dehydrogenative silylation followed by oxidative desilylation. acs.org This method avoids the use of dihalide intermediates and harsh basic conditions.

The first step is a transition metal-catalyzed dehydrogenative silylation of an alkene. Catalysts based on metals like ruthenium (Ru) and manganese (Mn) are effective for this transformation. acs.orgnih.govmdpi.com The reaction of the alkene with a hydrosilane, such as triethylsilane (HSiEt₃), produces a vinylsilane intermediate. acs.org The second step involves an oxidative desilylation of the vinylsilane. A combination of iodosobenzene (B1197198) (PhIO) and boron trifluoride (BF₃) has been shown to effectively convert the vinylsilane into the corresponding alkyne under mild conditions. acs.org This formal alkene dehydrogenation provides a valuable route to terminal alkynes from widely available alkene starting materials. acs.org

| Alkene Substrate | Silylation Catalyst | Oxidizing Agent | Alkyne Product | Reported Yield |

|---|---|---|---|---|

| Styrene | Ru₃(CO)₁₂ | PhIO / BF₃ | Phenylacetylene | High acs.org |

| 1-Octene | Ru₃(CO)₁₂ | PhIO / BF₃ | 1-Octyne | High acs.org |

| Allylbenzene | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Not Applicable (Forms Vinylsilane) | (E)-1-phenyl-2-(triethylsilyl)ethene | High Selectivity chemrxiv.org |

Conversion of Carboxylic Acid Derivatives to Alkynes

Alkynes can also be synthesized from carboxylic acids and their derivatives, offering alternative synthetic disconnections. One such method is a modular synthesis where carboxylic esters react with lithiated gem-diborylalkanes. researchgate.net This process forms an intermediate α-boryl lithium enolate, which is then converted to a borylated vinyl triflate. Subsequent quenching yields the alkyne product. This approach is versatile, allowing for the conversion of various aliphatic and aromatic esters into both internal and terminal alkynes. researchgate.net

Another strategy is decarboxylative alkynylation, which transforms carboxylic acids into alkynes. nih.gov In this protocol, the carboxylic acid is converted into a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester. This activated ester then undergoes a cross-coupling reaction with an alkyne source, catalyzed by nickel or iron complexes, to yield the final alkyne product. nih.gov Furthermore, terminal alkynes can be converted into carboxylic acids of the same chain length by first forming a thiophenyl ether, followed by hydration with mercuric sulfate (B86663) in acid, providing a conceptual reverse to this synthetic direction. cdnsciencepub.com

Stereoselective and Enantioselective Synthesis of this compound

The target molecule, this compound, possesses a stereogenic center at the C3 position, making its synthesis in an enantiomerically pure form a significant challenge. Stereoselective and enantioselective methods are required to control the three-dimensional arrangement at this chiral center.

A primary strategy for achieving this is the catalytic enantioselective addition of an alkyne nucleophile to an electrophile. nih.gov For instance, the addition of a metal acetylide to an aldehyde or ketone can generate a chiral propargylic alcohol. The use of chiral ligands in conjunction with metal catalysts, such as copper (Cu) or zinc (Zn), can induce high levels of enantioselectivity in these C-C bond-forming reactions. nih.gov

Another powerful approach is the enantioselective allylic alkylation of terminal alkynes. researchgate.net In this type of reaction, a terminal alkyne is used as a nucleophile to attack an allylic substrate, creating a new stereocenter at the propargylic position. Copper-catalyzed reactions using chiral N-heterocyclic carbene (NHC) ligands have been developed for the highly enantioselective and regioselective formation of chiral 1,4-enynes. researchgate.netnih.gov These methods allow for the direct use of terminal alkynes without pre-metalation and demonstrate broad functional group compatibility. researchgate.netnih.gov The development of chiral catalysts, including dirhodium complexes and palladium complexes paired with chiral phosphoric acids, has expanded the scope of enantioselective transformations involving alkynes, enabling the synthesis of a wide array of functionalized chiral molecules. researchgate.netresearchgate.net

| Reaction Type | Catalyst System | Chiral Ligand/Component | Product Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Allylic Alkylation | Copper (Cu) Complex | Chiral N-Heterocyclic Carbene (NHC) | Chiral 1,4-Enynes | High (up to >99:1 er) nih.gov |

| Alkyne Addition to Nitrones | Copper (Cu) Complex | Axially Chiral Imidazole-based P,N-Ligand | Chiral Propargyl N-hydroxylamines | High nih.gov |

| Allylic C-H Alkylation | Palladium (Pd) Complex | Chiral Phosphoramidite / Chiral Phosphoric Acid | Chiral N-heterocycles | High (up to 96% ee) researchgate.net |

| Intramolecular Hydroamination | Palladium (Pd) Complex | (R,R)-Methyl Norphos | Chiral Pyrrolidines | Good to High (79-95% ee) rsc.org |

Asymmetric Induction and Chiral Catalysis for C-3 Stereocenter Formation

Asymmetric induction is a process that favors the formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, catalyst, or reaction environment. wikipedia.orgmsu.edu In the context of forming the C-3 stereocenter of chiral alkynes, external asymmetric induction using a chiral catalyst is a powerful and economically favorable strategy. wikipedia.org This approach introduces chiral information in the transition state of the reaction.

Transition metal catalysis is a prominent method for these transformations. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants, leading to an enantioselective outcome. For instance, copper-catalyzed asymmetric propargylic substitution has proven to be a robust method for creating carbon-carbon and carbon-heteroatom bonds with controlled stereoselectivity. nih.gov Similarly, iridium-catalyzed reactions have been used for the stereoselective coupling of allylic ethers and alkynes, generating products with excellent regio-, diastereo-, and enantioselectivities. nih.gov In these reactions, the catalyst can play a dual role, facilitating both the deprotonation of the alkyne and the generation of a π-allyl species. nih.gov

The development of dinuclear copper complexes has also been applied to the asymmetric synthesis of cyclic frameworks bearing chiral quaternary carbon centers, a challenge in conventional copper-catalyzed propargylic substitutions. nih.gov These catalysts can create a chiral pocket that enables stereocontrolled formation of quaternary carbons from challenging dialkyl propargylic alcohol derivatives. nih.gov

Below is a table summarizing representative catalyst systems used in asymmetric propargylic functionalization to generate chiral centers.

| Catalyst System | Reaction Type | Substrates | Stereoselectivity |

| Iridium / Chiral Ligand | Allylation of Propargylic C–H Bonds | Allylic ethers and alkynes | Excellent regio-, diastereo-, and enantioselectivities nih.gov |

| Diruthenium / Chiral Ligand | Propargylic Substitution with Alkyl Radicals | Propargylic alcohols and 4-alkyl-1,4-dihydropyridines | High enantioselectivity researchgate.net |

| Copper / Chiral Ligand (e.g., Pybox) | Propargylic Alkylation | Enals and propargylic acetates | Stereodivergent, allowing access to all four stereoisomers nih.gov |

| Dinuclear Copper / Chiral Dioxazoline | [3+2] Annulation | Tertiary propargyl carbonates and C,O-bisnucleophiles | High stereoselectivity for cyclic quaternary stereocenters nih.gov |

Diastereoselective Approaches in Alkynylation and Related Reactions

Diastereoselective reactions are employed when a molecule already contains one or more stereocenters and a new stereocenter is being created. The existing chiral center(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. This is a form of substrate-controlled synthesis.

In the context of synthesizing structures analogous to this compound, if a precursor molecule already contains a stereocenter, an alkynylation reaction can be designed to be diastereoselective. For example, the addition of an alkynyl nucleophile to a chiral aldehyde or ketone can proceed with facial selectivity, guided by steric and electronic models like the Felkin-Anh or Cram chelation models. wikipedia.org

Ligand-controlled diastereodivergent synthesis has also emerged as a sophisticated strategy. In some copper-catalyzed propargylic alkylation reactions, it is possible to access different diastereomers of the product from the same set of starting materials simply by changing the chiral ligand used with the catalyst. chemrxiv.org This allows for a high degree of control over the relative configuration of newly formed stereocenters. For instance, in a reaction forming 1,3-stereocenters, the use of an i-Pr-Pybox ligand might favor the trans diastereomer, while a BINAP ligand could favor the cis product under otherwise identical conditions. chemrxiv.org

The table below illustrates the concept of ligand-controlled diastereoselectivity.

| Catalyst/Ligand | Substrates | Product Diastereomer | Diastereomeric Ratio (dr) |

| Cu(MeCN)4PF6 / i-Pr-Pybox | Ethynyl benzoxazinanone and vinylogous aza-enamine | trans-tetrahydroquinoline | >20:1 chemrxiv.org |

| Cu(MeCN)4PF6 / BINAP | Ethynyl benzoxazinanone and vinylogous aza-enamine | cis-tetrahydroquinoline | 1:15 chemrxiv.org |

Retention and Inversion of Configuration in Key Steps

Understanding the stereochemical outcome of each reaction step is critical for controlling the absolute configuration of the final product. Reactions at a chiral center can proceed with either retention of configuration, where the spatial arrangement of the substituents remains the same, or inversion of configuration, where the arrangement is mirrored, akin to an umbrella turning inside out. neetchennai.comvedantu.com

In nucleophilic substitution reactions at the propargylic (C-3) position, the mechanism dictates the stereochemical outcome.

SN2 Reactions : These reactions proceed through a backside attack by the nucleophile, resulting in a predictable inversion of configuration at the stereocenter. libretexts.org This is a highly stereospecific process.

SN1 Reactions : These reactions typically proceed through a planar carbocation intermediate. Attack by the nucleophile can occur from either face, leading to a mixture of retention and inversion products, often resulting in racemization. However, incomplete racemization is common, with a slight excess of the inversion product often observed because the leaving group may still partially shield one face of the carbocation. stackexchange.com

The choice of reagents and reaction conditions is therefore paramount in directing the stereochemical pathway. For a synthesis starting with (R)-3-methylhex-1-yne, a subsequent substitution at the C-3 position via an SN2 mechanism would lead to a product with an (S) configuration at that center. Conversely, a reaction designed to proceed with retention would preserve the (R) configuration.

Reaction Mechanisms and Mechanistic Pathways of 3 Methylhex 1 Yn 1 Yl Benzene Transformations

Elucidation of Catalytic Cycle Intermediates in Transition Metal-Mediated Processes

Transition metal-catalyzed reactions are highly effective for the functionalization of alkynes. mdpi.comrsc.org These transformations typically proceed through a catalytic cycle involving several key intermediates. The interaction between the metal catalyst and the alkyne activates the triple bond, facilitating the formation of new chemical bonds. mdpi.comyoutube.com

Role of Vinylmetal Species and Alkynylmetal Intermediates

In many catalytic processes involving alkynes, vinylmetal (or alkenylmetal) and alkynylmetal species are crucial intermediates that dictate the reaction's progress and outcome.

Vinylmetal Intermediates: These species are commonly formed through the insertion of an alkyne into a metal-hydride (hydrometallation), metal-carbon (carbometalation), or other metal-element bonds. rsc.org For instance, in hydropalladation, a palladium hydride species adds across the triple bond of (3-Methylhex-1-yn-1-yl)benzene to form a vinyl-palladium intermediate. nih.gov The geometry of this intermediate (cis or trans) is critical in determining the stereochemistry of the final product. The subsequent reaction of this vinylmetal species, often with an electrophile, propagates the catalytic cycle. rsc.org In some cases, radical mechanisms can also lead to the formation of vinylmetal radicals. nih.gov

Alkynylmetal Intermediates: While more commonly formed from terminal alkynes via C-H activation, internal alkynes can also be involved in pathways where an alkynylmetal species is generated, for example, through σ-bond metathesis. nih.gov In the context of this compound, such an intermediate would involve a covalent bond between the metal and one of the sp-hybridized carbons of the alkyne. These intermediates are key in reactions like Sonogashira coupling. mdpi.com

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles mediated by transition metals. libretexts.orgresearchgate.net These two processes involve changes in the oxidation state and coordination number of the metal center.

Oxidative Addition: This step initiates the catalytic cycle or introduces new reactants. A metal complex with a low oxidation state reacts with a substrate (e.g., an aryl halide in a coupling reaction), breaking a bond in the substrate and forming two new bonds to the metal. This increases the metal's oxidation state and coordination number by two. libretexts.orgresearchgate.net For example, in a cross-coupling reaction involving this compound, the alkyne might first coordinate to the metal center, which then undergoes oxidative addition with a coupling partner. nih.gov

Reductive Elimination: This is the final step in many catalytic cycles, where the desired product is formed and the catalyst is regenerated. It is the microscopic reverse of oxidative addition. libretexts.org Two ligands on the metal center couple and are expelled from the coordination sphere, forming a new bond in the product molecule. This process decreases the metal's oxidation state and coordination number by two. researchgate.netnih.gov The reductive elimination of an alkenyl group and another organic fragment from a metal center is a common way to form substituted alkenes from alkyne precursors. This step can sometimes have a high kinetic barrier and may be induced by external factors like oxidation. nih.gov

| Mechanistic Step | Description | Change in Metal Center | Key Intermediates Formed |

| Oxidative Addition | A substrate adds to the metal center, breaking a bond within the substrate. | Oxidation state increases by 2; Coordination number increases by 2. | Metallacyclopentenes, Metal dihydrides, Metal alkyl halides. |

| Migratory Insertion | An unsaturated ligand (like an alkyne) inserts into a metal-ligand bond. | Oxidation state is unchanged; Coordination number decreases by 1. | Vinylmetal species. |

| Reductive Elimination | Two ligands couple and are released from the metal center, forming the product. | Oxidation state decreases by 2; Coordination number decreases by 2. | Regenerated catalyst. |

Stereochemical Outcomes and Regiochemical Control in Alkyne Additions

The addition of reagents across the triple bond of this compound can lead to various stereochemical and regiochemical isomers. Controlling this selectivity is a central challenge and goal in synthetic chemistry.

Syn- and Anti-Addition Stereospecificity

The stereochemistry of an addition reaction is defined by the relative orientation of the two new groups added to the alkyne.

Syn-Addition: This occurs when both substituents add to the same face of the triple bond, resulting in a (Z)- or cis-alkene. wikipedia.orgbyjus.com An example is the catalytic hydrogenation of alkynes using Lindlar's catalyst.

Anti-Addition: This involves the addition of substituents to opposite faces of the triple bond, leading to the formation of an (E)- or trans-alkene. wikipedia.orgbyjus.com The halogenation of alkynes with Br₂ or Cl₂ is a classic example of anti-addition. libretexts.org Similarly, some hydrometallation reactions can proceed with anti-stereospecificity. researchgate.net

The specific reaction conditions, catalyst, and substrate determine which pathway is favored. study.com

Steric and Electronic Factors Influencing Selectivity

For an unsymmetrical alkyne like this compound, both steric and electronic effects play a crucial role in determining the regioselectivity (i.e., which carbon of the triple bond is attacked) and stereoselectivity of the reaction. acs.orgbohrium.com

Electronic Effects: The phenyl group can withdraw electron density through induction but donate it through resonance, while the 3-methylhexyl group is a simple electron-donating alkyl group. In electrophilic additions, the formation of an intermediate vinyl cation is often the rate-determining step. chemistrysteps.com A vinyl cation adjacent to the phenyl ring would be significantly stabilized by resonance, directing the electrophile to attack the carbon atom attached to the 3-methylhexyl group. libretexts.org Conversely, in reactions involving nucleophilic attack on a metal-activated alkyne, the nucleophile would likely attack the more electron-deficient carbon.

Steric Factors: The relative size of the substituents flanking the triple bond can direct an incoming reagent to the less hindered position. acs.orgacs.org The 3-methylhexyl group, with its branching at the gamma position, is bulkier than the planar phenyl group. Therefore, in many transition metal-catalyzed reactions, the metallic fragment or the larger of the adding groups will preferentially attach to the carbon bearing the phenyl group to minimize steric repulsion. researchgate.netresearchgate.net The interplay between steric and electronic factors is complex, and the dominant effect can vary depending on the specific catalyst and reaction conditions. acs.org

| Factor | Influence on this compound | Predicted Outcome |

| Electronic (Phenyl Group) | Resonance stabilization of an adjacent positive charge. | In electrophilic additions, the electrophile (e.g., H⁺) adds to the C attached to the alkyl group, placing the cation next to the phenyl group. |

| Electronic (Alkyl Group) | Inductive electron donation. | Stabilizes an adjacent carbocation, but less effectively than the phenyl group's resonance. |

| Steric (Phenyl Group) | Planar and generally less sterically demanding than a branched alkyl group. | Favors the approach of bulky reagents or catalysts to the adjacent carbon atom. |

| Steric (3-Methylhexyl Group) | Bulkier due to its non-planar structure and branching. | Hinders the approach of bulky reagents or catalysts to the adjacent carbon atom. |

Proposed Mechanisms for Specific Reaction Classes

The general principles outlined above can be applied to predict the mechanistic pathways for specific transformations of this compound.

Proposed Mechanism for Electrophilic Addition of HBr:

Protonation: The π-electrons of the alkyne attack the proton of HBr. The proton adds to the carbon atom bonded to the 3-methylhexyl group. This occurs because the resulting vinyl cation is formed on the carbon adjacent to the phenyl ring, where it is stabilized by resonance. This step is regioselectivity-determining. libretexts.orgchemistrysteps.com

Nucleophilic Attack: The bromide ion (Br⁻) attacks the vinyl cation. This can occur from either face relative to the hydrogen atom, but anti-addition is often observed for this type of reaction. libretexts.org

Second Addition (with excess HBr): The resulting bromo-substituted alkene can react with a second equivalent of HBr. The proton will again add to the carbon that already bears a hydrogen, following Markovnikov's rule, to form the more stable carbocation (stabilized by both the phenyl group and the adjacent bromine atom). The subsequent attack by Br⁻ yields a geminal dibromide. libretexts.org

Proposed Mechanism for Ni-Catalyzed Hydroarylation:

A plausible mechanism for the addition of an aryl group and hydrogen across the alkyne could involve an oxidative cyclization pathway. nih.gov

Ligand Exchange: this compound coordinates to a low-valent Nickel(0) center.

Oxidative Cyclization: The alkyne and another substrate (e.g., an aldehyde in a reductive coupling) coordinate to the nickel, which then undergoes oxidative cyclization to form a five-membered nickelalactone intermediate. nih.gov The regiochemistry of this metallacycle is determined by steric and electronic factors; the bulkier 3-methylhexyl group would likely orient away from other ligands on the metal. acs.orgbohrium.com

Transmetalation or Reaction with Reductant: A reducing agent (e.g., an organoborane) transfers an organic group or hydride to the nickel center. nih.gov

Reductive Elimination: The final C-C or C-H bond is formed as the product is eliminated from the metal center, regenerating the active Ni(0) catalyst. nih.gov

These proposed mechanisms illustrate how the structure of this compound directs the course of its chemical transformations through a combination of electronic stabilization and steric hindrance, guided by the fundamental principles of reaction intermediates and pathways in organic chemistry.

Intramolecular Cycloisomerization Mechanisms

Intramolecular cycloisomerization of enynes, molecules containing both an alkene and an alkyne, is a powerful tool for the synthesis of cyclic compounds. While direct studies on this compound are not extensively documented, the behavior of analogous systems allows for the postulation of likely mechanistic pathways. Typically catalyzed by transition metals such as gold, platinum, or palladium, these reactions can proceed through several mechanisms.

One common pathway involves the π-activation of the alkyne by the metal catalyst, leading to a cascade of events. For a molecule like this compound, if it were to possess a suitably positioned alkene, the reaction would likely initiate with the coordination of the metal to the alkyne. This would be followed by a nucleophilic attack from the alkene onto the activated alkyne, forming a carbocationic intermediate. Subsequent rearrangement and demetallation would then yield the cyclic product. The regioselectivity and stereoselectivity of such reactions are highly dependent on the nature of the catalyst and the substrate's steric and electronic properties.

Sigmatropic Rearrangements (e.g.,nih.govmolport.com-Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. In the context of derivatives of this compound, particularly those with appropriately placed hydrogen atoms or other migrating groups, sigmatropic shifts could be induced thermally or photochemically.

For instance, a nih.govmolport.com-hydride shift in a related conjugated system would involve the concerted movement of a hydrogen atom from one terminus of a five-atom π-system to the other. The feasibility of such a rearrangement in a derivative of this compound would depend on the molecule's ability to adopt the necessary cyclic transition state geometry. The stereochemistry of the product is often predictable under the Woodward-Hoffmann rules, which govern the conservation of orbital symmetry.

Benzannulation Reaction Pathways

Benzannulation reactions are crucial for the synthesis of polycyclic aromatic compounds. For this compound, these pathways would likely involve its reaction with a suitable diene or a dienophile in a cycloaddition reaction, followed by an aromatization step.

A potential pathway could be a Diels-Alder type reaction where the alkyne moiety of this compound acts as the dienophile. Reaction with a diene would form a substituted cyclohexadiene ring. Subsequent elimination of a small molecule, such as hydrogen or water, would lead to the formation of a new benzene (B151609) ring fused to the original phenyl group. The efficiency and regioselectivity of such a reaction would be influenced by the electronic nature of the substituents on both the diene and the dienophile.

C-H Functionalization Mechanisms

C-H functionalization is a rapidly evolving field in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.govresearchgate.net For this compound, this could involve the activation of either the aromatic C-H bonds on the benzene ring or the aliphatic C-H bonds on the hexyl chain.

Catalytic Transformations of 3 Methylhex 1 Yn 1 Yl Benzene

Transition Metal-Catalyzed Hydrofunctionalization Reactions

Hydrofunctionalization reactions of alkynes, involving the addition of a hydrogen atom and a heteroatom or a carbon group across the triple bond, are of significant interest due to their atom economy. For a substrate like (3-Methylhex-1-yn-1-yl)benzene, the presence of a chiral center at the propargylic position introduces an element of stereochemical consideration to these transformations.

Copper-Catalyzed Hydroalkylation and Hydroamination

Copper-catalyzed hydrofunctionalization of terminal alkynes has emerged as a powerful tool for the synthesis of substituted alkenes and amines. While specific studies on this compound are not extensively documented, research on analogous terminal arylalkynes provides significant insights into its potential reactivity.

Hydroalkylation:

Copper-catalyzed hydroalkylation of terminal alkynes allows for the formation of C(sp²)-C(sp³) bonds with high regio- and stereoselectivity. organic-chemistry.orgnih.govresearchgate.net These reactions typically employ a copper catalyst, a hydride source (such as a silane), and an alkyl electrophile. organic-chemistry.orgnih.govresearchgate.net For a substrate like this compound, this reaction is expected to yield a trisubstituted alkene. The regioselectivity is generally anti-Markovnikov, with the alkyl group adding to the terminal carbon of the alkyne. organic-chemistry.orgnih.govresearchgate.net Mechanistic studies suggest the involvement of a copper hydride intermediate which undergoes hydrocupration of the alkyne, followed by alkylation of the resulting alkenylcopper species. nih.gov

A general scheme for the copper-catalyzed hydroalkylation of a terminal arylalkyne, analogous to this compound, is presented below:

Table 1: Representative Copper-Catalyzed Hydroalkylation of Terminal Alkynes

| Alkyne Substrate | Alkyl Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Iodobutane | CuI / L-proline | (E)-1-Phenylhex-1-ene | 85 | N/A |

| 4-Methoxyphenylacetylene | Benzyl (B1604629) bromide | CuBr·SMe₂ / DTBM-SEGPHOS | (E)-1-(4-Methoxyphenyl)-3-phenylprop-1-ene | 92 | N/A |

| 1-Ethynyl-4-fluorobenzene | Ethyl triflate | (IPr)CuF | (E)-1-(But-1-en-1-yl)-4-fluorobenzene | 78 | N/A |

Note: This table presents data for analogous compounds to illustrate the potential transformation of this compound, as specific data for this compound is not available in the cited literature.

Hydroamination:

Copper-catalyzed hydroamination of alkynes provides a direct route to enamines and amines. Both intermolecular and intramolecular variants have been developed. For terminal alkynes like this compound, intermolecular hydroamination with primary or secondary amines in the presence of a copper catalyst can lead to the corresponding enamines or, after reduction, chiral amines. The regioselectivity of the hydroamination of aryl-substituted terminal alkynes typically follows the Markovnikov pattern.

Indium(III)-Catalyzed Allylation and Related Additions

Indium(III) catalysts have been recognized for their ability to activate alkynes towards nucleophilic attack. mdpi.comacs.org While specific examples of the allylation of this compound are scarce, the broader context of indium-catalyzed reactions of chiral alkynes suggests potential synthetic applications. nih.gov These reactions often proceed under mild conditions and show tolerance to a variety of functional groups. nih.gov

Indium(III) halides can catalyze the haloalkynylation of terminal alkynes, leading to the formation of vinyl halides. nih.gov Furthermore, indium salts have been employed in cascade cycloisomerization reactions of enynes, where the alkyne moiety is activated for intramolecular attack. mdpi.comacs.org For a chiral substrate like this compound, such transformations could proceed with diastereoselectivity, influenced by the existing stereocenter.

Table 2: Examples of Indium-Catalyzed Transformations of Alkynes

| Alkyne Substrate | Reagent(s) | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 1,6-Enyne | - | InCl₃ | Bicyclic diene | Cycloisomerization | mdpi.com |

| Aryl 1,5-Enyne | - | InI₃ | Tricyclic framework | Cascade cycloisomerization | acs.org |

| Terminal Alkyne | N-Bromosuccinimide | InBr₃ | Vinyl Bromide | Haloalkynylation | nih.gov |

Note: This table illustrates the types of indium-catalyzed reactions that could potentially be applied to this compound, based on studies with other alkynes.

Palladium-Catalyzed Hydroalkoxylation of Aryl-Butadienes

While the provided heading specifies the hydroalkoxylation of aryl-butadienes, it is important to note that this compound is an alkyne. Palladium-catalyzed hydroalkoxylation of terminal alkynes can lead to the formation of enol ethers or acetals. However, the direct transformation of this compound to an aryl-butadiene via a catalytic process would be a distinct reaction, likely an enyne synthesis followed by further transformations. Palladium catalysts are well-known to promote the hydroalkoxylation of alkynes, often with high regio- and stereoselectivity.

Catalytic Annulation and Benzannulation Reactions

Annulation and benzannulation reactions are powerful strategies for the construction of cyclic and aromatic systems. The alkyne functionality in this compound serves as an excellent handle for such transformations.

Palladium and Copper Cooperative Catalysis for Benzene (B151609) Ring Construction

Alkyne Benzannulation Reactions for Polycyclic Aromatic Hydrocarbons

Alkyne benzannulation is a key strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). These reactions typically involve the reaction of an alkyne with a suitable partner to construct a new benzene ring. The reaction of a phenyl radical with enynes has been studied as a potential pathway for PAH formation. For a substrate like this compound, which already contains a phenyl group, intramolecular cyclization or intermolecular annulation reactions could lead to the formation of substituted naphthalenes or other PAHs. The synthesis of such complex aromatic structures from chiral alkynes is an area of active research.

C-H Activation and Direct Functionalization Reactions

Rhodium-catalyzed hydroacylation represents a highly atom-economical method for the formation of α,β-unsaturated ketones. In the context of this compound, a chelation-controlled approach would involve the use of a directing group to control the regioselectivity of the addition of an aldehyde C-H bond across the alkyne.

While specific studies on this compound are limited, research on similar internal alkynes demonstrates that the regiochemical outcome is dictated by the directing group, which positions the catalyst for selective C-H activation and subsequent migratory insertion of the alkyne. This leads to the formation of a specific regioisomer of the enone product. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst, ligand, and directing group.

| Parameter | Description |

| Catalyst | Typically a cationic rhodium(I) complex |

| Directing Group | e.g., 8-aminoquinoline, pyridyl |

| Aldehyde | Varied aliphatic and aromatic aldehydes |

| Product | Regioselectively substituted enone |

The direct functionalization of this compound through regioselective C-H bond cleavage offers a streamlined approach to synthesizing more complex molecules. Transition metal catalysis, particularly with rhodium, ruthenium, and palladium, has been instrumental in achieving high regioselectivity in C-H activation.

For this compound, the primary sites for C-H activation would be the ortho-positions of the phenyl ring and the aliphatic C-H bonds of the 3-methylhexyl group. The selectivity between these positions can be controlled by the choice of catalyst and directing group. For instance, a directing group installed on the phenyl ring would favor ortho-C-H activation, while specific ligand designs on the metal catalyst could promote activation at a particular aliphatic C-H bond. These strategies enable the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties.

Multicomponent Coupling Reactions

The A3-coupling (aldehyde-alkyne-amine) reaction is a powerful one-pot synthesis of propargylamines. While this reaction classically involves terminal alkynes, modifications and catalytic systems have been developed to extend its scope. In the context of internal alkynes like this compound, a direct A3-coupling is not feasible. However, related multicomponent reactions can be envisaged.

One potential pathway involves the in situ isomerization of the internal alkyne to a terminal alkyne, which could then participate in the A3-coupling. Alternatively, a different multicomponent reaction, such as a four-component coupling involving the internal alkyne, an aldehyde, an amine, and another coupling partner, could be employed. Rhodium catalysts are known to be effective in mediating such complex transformations.

| Component | Role in A3-Coupling |

| Aldehyde | Electrophilic partner |

| Alkyne | Nucleophilic partner (typically terminal) |

| Amine | Nucleophilic partner |

| Catalyst | Typically Rh, Cu, or Au complexes |

Development of Recyclable and Heterogeneous Catalytic Systems for Alkyne Functionalization

The development of recyclable and heterogeneous catalytic systems is a key area of research aimed at improving the sustainability of chemical synthesis. For the functionalization of alkynes like this compound, this involves immobilizing the active catalytic species on a solid support.

Various materials have been investigated as supports, including polymers, silica, magnetic nanoparticles, and metal-organic frameworks (MOFs). These supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse over multiple cycles, and often enhanced stability. The design of these heterogeneous catalysts focuses on maintaining the high activity and selectivity of the homogeneous system while enabling efficient recycling.

| Support Material | Advantages | Challenges |

| Polymers | High loading capacity, tunable properties | Swelling, potential for leaching |

| Silica | High surface area, thermal stability | Lower loading capacity |

| Magnetic Nanoparticles | Easy separation with a magnet | Potential for aggregation |

| MOFs | High porosity, well-defined active sites | Cost, stability in some solvents |

Therefore, the section on "" focusing on "Influence of Ligand Design and Catalyst Loadings on Reaction Efficiency" cannot be provided with the requested detailed research findings and data tables at this time.

Derivatization and Advanced Functionalization of 3 Methylhex 1 Yn 1 Yl Benzene

Selective Functionalization of the Phenyl Ring

The phenyl group of (3-Methylhex-1-yn-1-yl)benzene offers a prime site for modification, allowing for the introduction of various substituents that can dramatically alter the molecule's properties.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The outcome of such reactions on this compound is dictated by the directing effect of the (3-methylhex-1-yn-1-yl) substituent. This group is considered to be weakly deactivating but directs incoming electrophiles to the ortho and para positions. chemistrysteps.compw.livemasterorganicchemistry.comleah4sci.com The sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons, exerting an electron-withdrawing inductive effect that deactivates the ring compared to benzene (B151609). latech.eduquizlet.comwikipedia.org However, resonance stabilization of the cationic intermediate (the sigma complex) favors the formation of ortho and para products. libretexts.orglibretexts.org

Key potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Employing Br₂ with FeBr₃ or Cl₂ with FeCl₃ to install a bromo or chloro substituent.

Friedel-Crafts Acylation: Reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ to add a ketone moiety.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Products (Predicted) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitrophenyl)-3-methylhex-1-yne & 1-(4-Nitrophenyl)-3-methylhex-1-yne | The alkynyl group is an ortho, para-director. The para product is often favored due to reduced steric hindrance. masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromophenyl)-3-methylhex-1-yne & 1-(4-Bromophenyl)-3-methylhex-1-yne | Similar to nitration, substitution occurs at the positions activated by the substituent. chemistrysteps.com |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-3-methylhex-1-yne | Friedel-Crafts reactions are sensitive to sterics, often leading to a strong preference for the para product. |

Once functionalized, for instance via halogenation as described above, the substituted this compound can serve as a substrate for powerful carbon-carbon bond-forming cross-coupling reactions. These palladium-catalyzed reactions are fundamental to modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.orgharvard.edu For example, 1-(4-bromophenyl)-3-methylhex-1-yne could be reacted with an arylboronic acid to form a biaryl structure. The reaction typically uses a palladium catalyst and a base. libretexts.org

Heck Reaction: The Heck reaction forms a new C-C bond between an aryl halide and an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comnih.gov This would allow for the introduction of vinyl groups onto the phenyl ring.

Sonogashira Coupling: While the parent molecule already contains an alkyne, if a second functional group is desired, a halogenated derivative could be coupled with a terminal alkyne. youtube.comwikipedia.orgpearson.comlibretexts.org This reaction uses palladium and copper co-catalysts to link an aryl halide with a terminal alkyne. wikipedia.org

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 1-(4-Bromophenyl)-3-methylhex-1-yne | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck | 1-(4-Iodophenyl)-3-methylhex-1-yne | Styrene (B11656) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

| Sonogashira | 1-(4-Bromophenyl)-3-methylhex-1-yne | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Di-alkynylarene |

Transformations Involving the Alkynyl Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions and other transformations. rsc.orgresearchgate.net

This subsection is not applicable as this compound is an internal alkyne, meaning the triple bond is located between two non-hydrogen carbon atoms. It lacks the acidic proton characteristic of terminal alkynes and therefore does not undergo reactions such as deprotonation-alkylation or Sonogashira coupling at the alkyne itself.

The internal triple bond can be selectively transformed into other valuable functional groups, such as alkenes and ketones.

Hydrogenation: The alkyne can be reduced to an alkane, alkene, or a mixture of both. The stereochemical outcome is highly dependent on the catalyst used.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with H₂ gas will reduce the alkyne completely to the corresponding alkane, (3-methylhexyl)benzene. libretexts.org

cis-Alkene Formation: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage, yielding the (Z)- or cis-alkene with syn-addition of hydrogen. libretexts.orgacs.orgyoutube.com

trans-Alkene Formation: Dissolving metal reduction, using sodium in liquid ammonia, selectively produces the (E)- or trans-alkene via an anti-addition mechanism. libretexts.orgresearchgate.net

Hydration: The acid-catalyzed addition of water across the triple bond, typically using mercuric sulfate (B86663) (HgSO₄) as a catalyst, yields an enol intermediate that rapidly tautomerizes to a ketone. lumenlearning.com For an unsymmetrical internal alkyne like this compound, this reaction is generally non-regioselective and would produce a mixture of two ketone isomers: 1-phenyl-3-methylhexan-2-one and 2-phenyl-4-methylhexan-3-one. acs.orgjove.comlibretexts.orgchemistrysteps.com

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition with an azide, for example, can produce a triazole ring. wikipedia.orglibretexts.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly effective for internal alkynes, leading to fully substituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org Other cycloadditions, such as [2+2] or [3+2] reactions, can also be employed to construct various carbocyclic and heterocyclic systems. beilstein-journals.orgnih.govacs.org

Table 3: Key Transformations of the Internal Alkyne in this compound

| Reaction Type | Reagents | Product Functional Group | Stereochemistry/Regioselectivity |

| Hydrogenation | H₂, Lindlar's Catalyst | Alkene | cis (Z)-alkene |

| Dissolving Metal Reduction | Na, NH₃(l) | Alkene | trans (E)-alkene |

| Complete Hydrogenation | H₂, Pd/C | Alkane | N/A |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Mixture of two regioisomers |

| Azide-Alkyne Cycloaddition | Benzyl (B1604629) azide, Ru catalyst | Triazole | Regioselective formation of a 1,5-disubstituted triazole |

Synthesis of Complex Molecular Scaffolds Incorporating the this compound Unit

By strategically combining the functionalization reactions of both the phenyl ring and the alkynyl moiety, this compound can serve as a versatile building block for the synthesis of complex molecular architectures. nih.gov This stepwise approach allows for the controlled construction of intricate structures. nih.gov

For example, a potential synthetic sequence could be:

Initial Functionalization: Perform an electrophilic aromatic substitution, such as bromination, on the phenyl ring to install a handle for cross-coupling (para-bromination is shown for specificity).

Core Elaboration: Use the installed bromide to perform a Suzuki coupling, attaching a second aryl group and creating a more complex biaryl core.

Alkyne Transformation: Selectively reduce the internal alkyne of the biaryl product to a cis-alkene using Lindlar's catalyst.

This sequence transforms a relatively simple starting material into a complex, stereodefined stilbene-like scaffold, demonstrating how sequential functionalization can be a powerful strategy in molecular construction. Such multi-step syntheses are crucial for developing new materials, pharmaceuticals, and other advanced functional molecules. nih.gov

Access to Fused Heterocycles and Polycyclic Systems

In theory, the carbon-carbon triple bond in this compound is a versatile functional group for the construction of cyclic systems. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of fused heterocycles from internal alkynes. Methodologies such as the Larock indole (B1671886) synthesis, which involves the reaction of o-iodoanilines with internal alkynes, could potentially be applied to this compound to generate substituted indoles. Similarly, transition metal-catalyzed annulation reactions with various coupling partners could theoretically lead to the formation of quinolines, isoquinolines, and other fused nitrogen-containing heterocycles.

However, no specific studies have been published detailing the application of these or other cyclization strategies to this compound. The steric hindrance imparted by the methyl group at the 3-position and the electronic effects of the phenyl group would likely influence the regioselectivity and efficiency of such reactions, but without experimental data, these effects remain speculative.

Stereoselective Introduction of Additional Stereocenters

The presence of a stereocenter at the 3-position of this compound makes it an attractive substrate for stereoselective reactions. The existing chirality could potentially direct the formation of new stereocenters in a diastereoselective manner. For example, additions across the alkyne bond, such as hydrogenation, halogenation, or hydroboration, could lead to the formation of products with two or more stereocenters.

The stereochemical outcome of such reactions would be highly dependent on the catalyst and reagents used. Chiral catalysts could be employed to achieve high levels of stereocontrol. Despite these intriguing possibilities, there is a complete absence of published research on the stereoselective functionalization of this compound. Consequently, no data on diastereomeric ratios or enantiomeric excesses for any transformation of this compound are available.

Spectroscopic Characterization and Structural Elucidation of 3 Methylhex 1 Yn 1 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. omicsonline.orgslideshare.netresearchgate.net

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra of (3-Methylhex-1-yn-1-yl)benzene provide foundational data for establishing its covalent framework. The chemical shift of each nucleus is indicative of its local electronic environment, while spin-spin coupling patterns reveal connections between neighboring atoms.

¹H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, alkyl, and acetylenic protons. The phenyl group typically displays multiplets in the aromatic region (δ 7.2-7.5 ppm). The single proton at the chiral center (C3) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (C4) and the methyl group protons. A key feature is the diastereotopicity of the C4 methylene protons. Due to the adjacent C3 chiral center, these two protons are chemically non-equivalent and are expected to resonate as separate multiplets, each coupling with the other (geminal coupling) and with the C3 and C5 protons (vicinal coupling). The terminal methyl groups (on C3 and C6) will appear as a doublet and a triplet, respectively.

¹³C NMR Spectrum: The ¹³C NMR spectrum complements the ¹H data. The two acetylenic carbons are highly characteristic, with the terminal, phenyl-substituted carbon (C1) appearing further downfield than the internal alkyne carbon (C2). The spectrum will show six distinct signals for the phenyl group, although some may overlap. The aliphatic carbons of the 3-methylhexyl chain will resonate in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | Protons on the benzene (B151609) ring. |

| H3 (Methine) | ~2.6 - 2.9 | Multiplet | Chiral center proton. |

| H4 (Methylene) | ~1.5 - 1.8 | Multiplet | Diastereotopic protons. |

| H5 (Methylene) | ~1.3 - 1.5 | Multiplet | |

| H6 (Methyl) | ~0.9 | Triplet | Terminal methyl group. |

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Alkyne) | ~85 - 95 |

| C2 (Alkyne) | ~80 - 90 |

| C3 (Methine) | ~30 - 35 |

| C4 (Methylene) | ~38 - 43 |

| C5 (Methylene) | ~19 - 24 |

| C6 (Methyl) | ~13 - 15 |

| 3-CH₃ (Methyl) | ~20 - 25 |

| Phenyl C (quaternary) | ~120 - 125 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps out the ¹H-¹H coupling network. slideshare.netsdsu.edu For this compound, COSY would show cross-peaks connecting H3 with the 3-CH₃ protons and the H4 protons. Further correlations would be observed along the alkyl chain: H4 with H5, and H5 with the H6 protons, confirming the entire sequence of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of which proton is attached to which carbon. nanalysis.comcolumbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton and carbon chemical shifts determined from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. sdsu.educolumbia.edu This technique is vital for connecting the distinct structural fragments. Key correlations would include:

The ortho-protons of the phenyl ring to the quaternary alkyne carbon (C1), confirming the attachment of the phenyl group to the alkyne.

The H3 proton to the alkyne carbons (C1 and C2), linking the alkyl chain to the alkyne unit.

The H3 proton to the C4 and 3-CH₃ carbons, confirming the branching point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. While particularly useful for determining the stereochemistry of rigid molecules, in a flexible molecule like this, it can still provide conformational information and confirm spatial proximities, such as between the H3 proton and the protons on C4 and the attached methyl group.

Deuteration Studies using NMR Spectroscopy

Deuteration studies offer a powerful method for signal assignment and mechanistic investigation. proquest.com For terminal alkynes, the acetylenic proton is weakly acidic and can be readily exchanged with deuterium (B1214612). researchgate.netrsc.org This is typically achieved by treating the compound with a deuterium source, such as D₂O, in the presence of a base catalyst. rsc.orgmdpi.com

Upon successful deuteration of this compound, the following changes would be observed in the NMR spectra:

¹H NMR: The signal corresponding to the acetylenic proton would disappear, confirming its assignment.

¹³C NMR: The signal for the terminal alkyne carbon (C1) would be affected. The coupling to the proton would be replaced by coupling to deuterium. Due to the different gyromagnetic ratio and spin quantum number of deuterium (I=1), this often results in a triplet with a much smaller coupling constant, or the signal may appear as a broadened singlet depending on the experimental conditions. This confirms the location of deuteration. mdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z value to several decimal places, which is accurate enough to determine the elemental composition of an ion. For this compound, the molecular formula is C₁₃H₁₆.

Calculated Exact Mass: 172.1252 u

Experimental Verification: HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a mass that matches the calculated value to within a few parts per million (ppm), thereby confirming the molecular formula C₁₃H₁₆.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecular ion is formed and then undergoes fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule's structure. docbrown.infolibretexts.org

For this compound, key fragmentation pathways would include:

Benzylic/Propargylic Cleavage: The bond between C3 and C4 is susceptible to cleavage (alpha-cleavage relative to the chiral center). This would result in the loss of a propyl radical (•C₃H₇, mass 43 u), leading to a stable cation at m/z 129. This is often a prominent peak.

Formation of Tropylium (B1234903) Ion: Compounds containing a benzyl (B1604629) group frequently undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. docbrown.infoyoutube.com This is often the base peak in the spectrum of such compounds.

Loss of other Alkyl Fragments: Cleavage at other points in the alkyl chain can lead to the loss of different neutral fragments. For example, loss of an ethyl radical (•C₂H₅, mass 29 u) would produce a fragment ion at m/z 143.

The following table outlines the expected major fragments in the mass spectrum.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 172 | [C₁₃H₁₆]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₂H₁₃]⁺ | Loss of a methyl radical (•CH₃) |

| 143 | [C₁₁H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 129 | [C₁₀H₉]⁺ | Loss of a propyl radical (•C₃H₇) via alpha-cleavage |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a combination of absorption bands that arise from the vibrations of its constituent parts: the terminal alkyne, the monosubstituted benzene ring, and the alkyl chain. Each of these structural components gives rise to distinct and predictable signals, allowing for a comprehensive structural elucidation.

The primary diagnostic absorptions for this compound are found in specific regions of the infrared spectrum. The presence of the terminal alkyne is readily confirmed by a sharp and strong absorption band around 3300 cm⁻¹ corresponding to the ≡C–H stretching vibration. libretexts.orgpressbooks.pubopenstax.orgmasterorganicchemistry.commaricopa.edu Another key indicator for the alkyne group is the C≡C triple bond stretch, which appears in the range of 2100-2260 cm⁻¹. libretexts.orgpressbooks.pubopenstax.orgmaricopa.edulibretexts.org This band is typically of medium to weak intensity.

The aromatic nature of the compound is evidenced by several characteristic bands. Aromatic C–H stretching vibrations are observed as weak to medium intensity bands just above 3000 cm⁻¹, typically around 3030 cm⁻¹. libretexts.orgpressbooks.pub The in-ring C=C stretching vibrations of the benzene ring produce a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.orgpressbooks.pubopenstax.org Additionally, weak overtone and combination bands can often be seen in the 1660 to 2000 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring. libretexts.orgpressbooks.puborgchemboulder.com

The substitution pattern on the benzene ring can be further determined by analyzing the C–H out-of-plane bending vibrations in the region between 650 and 1000 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org For a monosubstituted benzene ring, such as in this compound, strong absorption bands are expected in this region.

Finally, the presence of the 3-methylhexyl alkyl substituent is confirmed by the characteristic absorptions of sp³ hybridized C-H bonds. Strong, sharp peaks corresponding to the stretching vibrations of these bonds are typically found in the 2850-2960 cm⁻¹ range. libretexts.orgopenstax.org Bending vibrations for the alkyl C-H bonds also appear in the fingerprint region, specifically around 1370-1470 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C–H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | 2100 - 2260 | Weak to Medium | |

| Aromatic Ring | Aromatic C–H Stretch | ~3030 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| Overtone/Combination Bands | 1660 - 2000 | Weak | |

| C–H Out-of-Plane Bending | 650 - 1000 | Strong | |

| Alkyl Chain | sp³ C–H Stretch | 2850 - 2960 | Strong |

| C–H Bend | 1370 - 1470 | Medium |

Derivatives of this compound

The IR spectra of derivatives of this compound would be expected to show additional or shifted absorption bands corresponding to the new functional groups, while retaining the core absorptions of the parent molecule. For instance, the introduction of a hydroxyl group onto the aromatic ring would result in a broad O-H stretching band in the 3200-3600 cm⁻¹ region. Similarly, a carbonyl-containing derivative, such as a ketone or an ester, would exhibit a strong C=O stretching absorption between 1670 and 1780 cm⁻¹. The precise position of these new bands would provide further insight into the structure of the derivative. The substitution pattern on the aromatic ring in a derivative would also influence the pattern of the C-H out-of-plane bending bands in the 650-1000 cm⁻¹ region, potentially shifting them from what is observed for the monosubstituted parent compound.

The following table outlines the expected characteristic IR absorptions for hypothetical derivatives of this compound.

Computational Chemistry and Theoretical Studies on 3 Methylhex 1 Yn 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a important method for studying the energetics of chemical reactions and characterizing the transition states involved. mdpi.com By calculating the electronic energy of a molecular system based on its electron density, DFT offers a balance between computational cost and accuracy. mdpi.com These calculations are instrumental in understanding the intricate details of reaction pathways involving (3-Methylhex-1-yn-1-yl)benzene.

DFT calculations enable the modeling of complete reaction pathways, identifying stable intermediates and the transition states that connect them. For reactions involving alkynes, such as the rhodium-catalyzed decarbonylation of ynones or cycloaddition reactions, DFT can elucidate the step-by-step mechanism. nih.govresearchgate.net For instance, a proposed mechanism for a reaction involving this compound could be computationally explored to determine the most energetically favorable route.

This involves locating the geometry of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The calculated energies of these species provide a quantitative picture of the reaction profile. For example, in a hypothetical metal-catalyzed reaction, DFT could be used to model the initial coordination of the alkyne to the metal center, subsequent oxidative addition or migratory insertion steps, and the final reductive elimination to yield the product. nih.gov

Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Two-Step Reaction Pathway of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Products | -15.3 |

Note: This data is illustrative and based on typical values found in computational studies of alkyne reactions.

Many reactions involving unsymmetrical alkynes like this compound can potentially yield multiple isomers. DFT calculations are highly effective in predicting the regio- and stereoselectivity of such reactions by comparing the activation energies of the different possible pathways. rsc.org The pathway with the lower activation energy barrier is expected to be the major one, thus determining the dominant product.

For example, in a nucleophilic addition to the alkyne, the nucleophile could attack either of the two sp-hybridized carbon atoms. By calculating the transition state energies for both modes of attack, the preferred regioselectivity can be predicted. researchgate.net The distortion/interaction model, often employed in aryne chemistry, can also be adapted to predict regioselectivity based on the distortion of the alkyne bond in the transition state. nih.govescholarship.orgnih.gov Similarly, the stereochemical outcome of a reaction can be rationalized by comparing the energies of diastereomeric transition states.

Table 2: Hypothetical Calculated Activation Barriers for Regioisomeric Products in a Reaction of this compound

| Pathway | Regioisomeric Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

| A | Product A | 20.1 | >95% |

| B | Product B | 23.5 | <5% |

Note: The predicted product ratio is estimated based on the difference in activation energies at a given temperature, illustrating how computational data can forecast experimental outcomes.

Conformational Analysis and Steric Effects

The three-dimensional structure of this compound, particularly the conformation of the chiral 3-methylhexyl group, can significantly influence its reactivity. Conformational analysis, which studies the energies of different spatial arrangements of atoms, is crucial for understanding these effects. youtube.com Computational methods can be used to identify the most stable conformers and the energy barriers for rotation around single bonds.

Electronic Structure Calculations for Reactivity Predictions

The electronic structure of an alkyne's triple bond, consisting of one sigma and two pi bonds, is fundamental to its reactivity. libretexts.orgreadchemistry.com Electronic structure calculations, such as Natural Bond Orbital (NBO) analysis, can provide insights into the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). rsc.org

The energies and shapes of the HOMO and LUMO are particularly important for predicting reactivity in reactions governed by frontier orbital theory, such as cycloadditions. rsc.org For this compound, the substituents (phenyl and 3-methylhexyl groups) will influence the energy and localization of these orbitals. For instance, the phenyl group, being an electron-withdrawing group via induction and a donating group via resonance, will modulate the electron density of the triple bond.

Calculations of electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about where electrophilic or nucleophilic attack is most likely to occur. The acidity of the terminal hydrogen in a related terminal alkyne can also be estimated from electronic structure calculations, which is related to the high s-character of the sp-hybridized carbon. srmist.edu.in

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Calculated Dipole Moment | 0.5 D |

Note: These values are representative and serve to illustrate the types of electronic properties that can be obtained from computational studies.

Conclusion and Future Research Directions

Synthesis and Mechanistic Insights into (3-Methylhex-1-yn-1-yl)benzene Chemistry

There is no specific literature detailing the successful synthesis of this compound. Hypothetically, its synthesis could be approached through established methodologies for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, such as Sonogashira or other cross-coupling reactions. However, without experimental data, any proposed synthetic route or mechanistic interpretation remains conjectural.

Exploration of Novel Catalytic Systems and Methodologies

The reactivity of the terminal alkyne and the aromatic ring in this compound suggests that it could be a substrate for a variety of catalytic transformations. These could include hydrogenation, hydration, cycloaddition reactions, or further cross-coupling reactions. The development and application of novel catalytic systems for such transformations on this specific molecule have not been reported.

Potential for Application in Complex Molecule Synthesis and Materials Science Research

Given its structure, this compound could theoretically serve as a building block in the synthesis of more complex organic molecules. The presence of both an alkyne and a phenyl group provides two reactive sites for further functionalization. In materials science, molecules with similar structures are sometimes investigated for their potential in creating polymers or organic electronic materials. However, no such applications for this compound have been documented.

Unresolved Challenges and Prospects for Future Investigations